molecular formula C36H35N3O B2424096 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-72-6

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2424096
CAS No.: 685107-72-6
M. Wt: 525.696
InChI Key: WFHWFROQOXZMEV-QURGRASLSA-N
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Description

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:

    Formation of the Indeno[1,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the indeno[1,2-b]pyridine core.

    Introduction of Substituents:

    Oxidation and Reduction Reactions: These reactions are used to introduce the oxo group at the 5-position and the nitrile group at the 3-position.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

2-[(E)-2-[(2,6-dimethylphenyl)amino]ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    This compound analogs: These compounds have similar structures but differ in specific substituents or functional groups.

    Indeno[1,2-b]pyridine derivatives: These compounds share the indeno[1,2-b]pyridine core but have different substituents at various positions.

    Other pyridine derivatives: These compounds contain the pyridine ring but may have different core structures or substituents.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O/c1-4-5-6-7-8-14-26-17-19-27(20-18-26)32-30(23-37)31(21-22-38-34-24(2)12-11-13-25(34)3)39-35-28-15-9-10-16-29(28)36(40)33(32)35/h9-13,15-22,38H,4-8,14H2,1-3H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHWFROQOXZMEV-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CNC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/NC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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